molecular formula C15H18N4O2 B5505787 N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide

Cat. No.: B5505787
M. Wt: 286.33 g/mol
InChI Key: WSMNYLDGZLTQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14297583 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasensitive Detection of Malignant Melanoma

A novel positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed and evaluated for its diagnostic performance in detecting primary and metastatic melanomas. This radiotracer exhibited outstanding imaging quality due to its strong and prolonged tumoral uptake and rapid background clearance, suggesting significant potential for early-stage melanoma diagnosis using PET imaging. The development of [18F]DMPY2 represents a pioneering approach in the use of pyridine-based benzamide derivatives for ultrasensitive detection of melanoma lesions, demonstrating superior performance compared to conventional PET imaging agents (Pyo et al., 2020).

Antitumor and Anti-inflammatory Agents

Research into the synthesis of novel compounds derived from N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide has led to the development of new anti-inflammatory and analgesic agents. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines that showed promising cyclooxygenase inhibition, analgesic, and anti-inflammatory activities in preclinical models. Such compounds could offer new therapeutic avenues for treating inflammation and pain (Abu‐Hashem et al., 2020).

Novel Synthetic Routes and Chemical Properties

Investigations into the chemical properties of this compound derivatives have led to innovative synthetic methods and insights into their chemical behavior. For instance, research on the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has expanded the understanding of these compounds' polymerization and potential applications in creating novel cationic diblock copolymers with unique micellization properties in aqueous media (Bütün et al., 2001).

Cardiotonic and Antiallergy Activities

Further research has explored the cardiotonic and antiallergy activities of this compound derivatives. These studies have led to the identification of compounds with potential therapeutic applications in treating cardiovascular diseases and allergies, demonstrating the versatility and broad potential of this compound in medicinal chemistry (Dorigo et al., 1996; Walsh et al., 1990).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)10-9-16-14(20)12-5-3-6-13(11-12)21-15-17-7-4-8-18-15/h3-8,11H,9-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNYLDGZLTQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.